4-Methyltetrahydro-2h-thiopyran-4-ol

Description

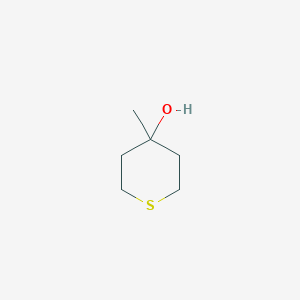

Structure

3D Structure

Properties

IUPAC Name |

4-methylthian-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-6(7)2-4-8-5-3-6/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZAMMMGBAOMMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCSCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10516662 | |

| Record name | 4-Methylthian-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38447-82-4 | |

| Record name | 4-Methylthian-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 4 Methyltetrahydro 2h Thiopyran 4 Ol

Reactions of the Hydroxyl Group at C4

The tertiary alcohol at the C4 position is a key site for functionalization, though its reactivity is influenced by significant steric hindrance.

A notable characteristic of the 4-methyltetrahydro-2H-thiopyran-4-ol structure is its tertiary alcohol. Unlike primary or secondary alcohols, tertiary alcohols lack a hydrogen atom on the carbon that bears the hydroxyl group. Consequently, direct oxidation to a carbonyl functionality (a ketone) at the C4 position is not possible under standard conditions without cleavage of a carbon-carbon bond. quora.com Reactions that are typically used to convert alcohols to ketones or aldehydes would not yield the corresponding 4-oxo derivative from this specific substrate. quora.com

The tertiary hydroxyl group can be derivatized to form esters and ethers, although the steric hindrance around this group necessitates more robust reaction conditions compared to those used for primary or secondary alcohols.

Esterification: Standard acid-catalyzed Fischer esterification is generally inefficient for tertiary alcohols due to steric hindrance, which impedes the nucleophilic attack of the alcohol on the protonated carboxylic acid, and a competing elimination reaction that leads to alkene formation. commonorganicchemistry.com More effective methods involve the use of more reactive acylating agents or specific catalytic systems. Acyl chlorides or acid anhydrides can be used, often in the presence of a base catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) or N-bromosuccinimide (NBS), to facilitate the reaction under milder conditions. researchgate.net Steglich esterification, which employs coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with a DMAP catalyst, is another viable strategy for forming esters from sterically hindered alcohols. commonorganicchemistry.com

Etherification: Similar to esterification, the direct synthesis of ethers from the tertiary alcohol of this compound is challenging. The Williamson ether synthesis, which involves an alkoxide reacting with an alkyl halide, is often impractical for tertiary alkoxides due to the high likelihood of elimination reactions. nih.gov Alternative strategies, such as reductive etherification, which couples an alcohol with a carbonyl compound in the presence of a reducing agent, may provide a pathway to certain ether derivatives. nih.gov

| Transformation | Reagents | General Applicability & Notes |

|---|---|---|

| Esterification | Acyl Chloride or Anhydride / Pyridine or DMAP | Effective for sterically hindered alcohols; the base neutralizes the acid byproduct and catalyzes the reaction. |

| Esterification | Carboxylic Acid / DCC or EDC / DMAP (Steglich Esterification) | A mild method suitable for acid-sensitive substrates and hindered alcohols. commonorganicchemistry.com |

| Esterification | Anhydride or Acyl Halide / N-Bromosuccinimide (NBS) | NBS has been shown to be an effective catalyst for the acylation of hindered tertiary hydroxyl groups in complex molecules like steroids. researchgate.net |

| Etherification | Alcohol / Carbonyl Compound / Reducing Agent (e.g., Et3SiH) / Lewis Acid (e.g., BiCl3) | Reductive etherification provides an alternative to SN2-based methods, avoiding elimination side reactions. nih.gov |

Direct nucleophilic substitution of the tertiary hydroxyl group is generally not a practical transformation. The hydroxyl group is a poor leaving group and requires protonation by a strong acid to form a better leaving group (water). However, the resulting tertiary carbocation intermediate is highly prone to undergo a rapid E1 elimination reaction to form a more stable alkene, rather than an SN1 substitution. quora.com This inherent reactivity pathway makes the direct displacement of the hydroxyl group by another nucleophile synthetically challenging.

Transformations Involving the Sulfur Heteroatom within the Ring

The sulfur atom in the thiopyran ring is a versatile site for chemical modification, most notably through oxidation reactions.

The sulfur heteroatom in the tetrahydrothiopyran (B43164) ring can be readily oxidized in a stepwise manner. A single oxidation step converts the sulfide (B99878) to a sulfoxide (B87167), and a second oxidation yields the corresponding sulfone. This transformation is a common and predictable reaction for this class of heterocyclic compounds. researchgate.net The presence of the 4-hydroxy-4-methyl substituent on the ring does not typically interfere with the oxidation of the sulfur atom.

Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) and peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The extent of oxidation (to sulfoxide or sulfone) can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. For instance, the synthesis of various tetrahydrothiopyran-4-one (B549198) sulfones has been documented, demonstrating the feasibility of this oxidation on the core ring structure. researchgate.net The existence of related compounds like 4-aminotetrahydro-2H-thiopyran 1,1-dioxide further confirms that the thiopyran ring can be fully oxidized to the sulfone level while retaining functionality at the C4 position.

| Starting Material | Reagent(s) | Product | Reference Context |

|---|---|---|---|

| Tetrahydrothiopyran | Hydrogen Peroxide (H₂O₂) | Tetrahydrothiopyran Sulfoxide | General oxidation of sulfides. |

| Tetrahydrothiopyran | meta-Chloroperoxybenzoic acid (m-CPBA), 1 equivalent | Tetrahydrothiopyran Sulfoxide | Controlled oxidation of sulfides. |

| Tetrahydrothiopyran or Sulfoxide | meta-Chloroperoxybenzoic acid (m-CPBA), >2 equivalents | Tetrahydrothiopyran Sulfone | Oxidation of substituted thiopyranones to sulfones. researchgate.net |

| Tetrahydrothiopyran or Sulfoxide | Hydrogen Peroxide (H₂O₂) with catalyst (e.g., Ammonium Molybdate) | Tetrahydrothiopyran Sulfone | Catalytic oxidation to sulfones. |

While the sulfide is the most reduced form of the thiopyran ring, the oxidized sulfoxide and sulfone derivatives can be reduced back to the sulfide. These desulfonylation reactions are synthetically useful but typically require potent reducing agents due to the stability of the sulfone group. There is no specific literature detailing the reduction of a sulfone derivative of this compound, but general methods are applicable. Powerful hydride sources, such as lithium aluminum hydride (LiAlH₄), often in combination with reagents like titanium tetrachloride (TiCl₄), have been shown to be effective for the rapid reduction of various sulfones to their corresponding sulfides.

Ring Transformations and Rearrangements of the Tetrahydrothiopyran Skeleton

The structural integrity of the tetrahydrothiopyran ring in substituted thiopyranols, such as this compound, is subject to various transformations. These reactions are often influenced by the presence of the sulfur heteroatom and the nature of the substituents on the carbocyclic framework. Key transformations include ring contractions and isomerization processes, which can significantly alter the molecular architecture.

Sulfur-assisted Ring Contraction Phenomena in Substituted Thiopyranols

While direct experimental evidence for the ring contraction of this compound is not extensively documented in publicly available literature, analogous transformations in related sulfur-containing heterocycles suggest potential pathways. One plausible mechanism for such a rearrangement is a Pummerer-type reaction sequence. The Pummerer rearrangement typically involves the conversion of a sulfoxide to an α-acyloxy thioether in the presence of an acylating agent. organicreactions.orgwikipedia.org

For a Pummerer-driven ring contraction to occur in a system like this compound, a multi-step process would be necessary. This would likely be initiated by the dehydration of the tertiary alcohol to yield an unsaturated thiopyran. Subsequent oxidation of the sulfide to a sulfoxide would set the stage for the key rearrangement. The presence of an activating agent would then facilitate the formation of a thionium (B1214772) ion intermediate, which could be susceptible to nucleophilic attack, potentially leading to a rearranged, ring-contracted product. A similar methodology has been successfully employed in the synthesis of 4-thiotetrose derivatives from thiolan-3,4-diol 1-oxides, demonstrating the feasibility of such rearrangements in hydroxylated sulfur heterocycles. rsc.org

The neighboring group participation of the sulfur atom can play a crucial role in stabilizing intermediates and influencing the reaction's stereochemical outcome. tue.nlnih.gov The formation of cyclic sulfonium (B1226848) ions as intermediates is a well-established phenomenon that can facilitate rearrangements and other transformations. tue.nl

A hypothetical reaction cascade leading to ring contraction is outlined below:

| Step | Transformation | Intermediate/Product | Reagents/Conditions |

| 1 | Dehydration | 4-Methyl-3,6-dihydro-2H-thiopyran | Acid catalyst, Heat |

| 2 | Oxidation | 4-Methyl-3,6-dihydro-2H-thiopyran 1-oxide | Oxidizing agent (e.g., m-CPBA) |

| 3 | Pummerer Rearrangement | Ring-contracted product (e.g., substituted thiolane derivative) | Acylating agent (e.g., Acetic anhydride) |

This table presents a theoretical pathway and is not based on experimentally verified results for this compound.

Isomerization and Epimerization Processes within Thiopyran Structures

Isomerization and epimerization are fundamental processes that can alter the stereochemistry of substituted thiopyrans. In the context of this compound, the stereocenter at the C4 position is a key focal point for such transformations. Epimerization at this position would involve the inversion of the configuration of the hydroxyl and methyl groups.

Such processes are often catalyzed by acids or bases and typically proceed through intermediates that allow for the temporary loss of stereochemical integrity at the chiral center. For a tertiary alcohol like that in this compound, acid-catalyzed epimerization could proceed through a carbocation intermediate formed upon protonation of the hydroxyl group and subsequent loss of water. The planar nature of the carbocation would allow for non-stereospecific re-addition of water, leading to a mixture of epimers.

The conformational flexibility of the tetrahydrothiopyran ring also plays a role in the relative stability of different isomers. The ring can adopt various conformations, such as chair and boat forms, and the substituents will preferentially occupy positions that minimize steric strain. princeton.edu Conformational analysis is therefore crucial in predicting the equilibrium position of any isomerization or epimerization process.

| Process | Description | Potential Intermediate |

| Isomerization | Change in the connectivity of atoms, e.g., migration of the methyl group. | Carbocation or other reactive species. |

| Epimerization | Inversion of configuration at a single stereocenter (C4). | Planar carbocation at C4. |

This table describes general principles of isomerization and epimerization as they might apply to this compound.

Structural Analysis and Conformational Studies of 4 Methyltetrahydro 2h Thiopyran 4 Ol

Elucidation of Absolute and Relative Stereochemical Configuration

The concept of stereochemistry is crucial for understanding the three-dimensional arrangement of atoms within a molecule. For a chiral molecule like 4-Methyltetrahydro-2H-thiopyran-4-ol, which possesses a stereogenic center at the C4 position, its configuration can be described in both absolute and relative terms.

Absolute Configuration refers to the precise spatial arrangement of the substituents around a chiral center. wikipedia.org This is unambiguously described using the Cahn-Ingold-Prelog (CIP) priority rules, assigning the descriptor R (from the Latin rectus, for right) or S (from the Latin sinister, for left). wikipedia.org The C4 atom in this compound is bonded to four different groups: a methyl group, a hydroxyl group, and two distinct carbon pathways within the ring (-CH2-S- and -CH2-CH2-). This creates two possible non-superimposable mirror images, known as enantiomers: (R)-4-Methyltetrahydro-2H-thiopyran-4-ol and (S)-4-Methyltetrahydro-2H-thiopyran-4-ol. The definitive determination of the absolute configuration for a specific sample requires advanced analytical techniques such as X-ray crystallography of a single crystal or by relating it chemically to a compound of known absolute configuration. ox.ac.uk

| Term | Definition | Relevance to this compound |

| Absolute Configuration | The precise 3D arrangement of substituents at a chiral center, denoted as R or S. wikipedia.org | The C4 atom is a stereocenter, leading to (R) and (S) enantiomers. |

| Relative Configuration | The stereochemical relationship between different parts of a molecule. | Describes the orientation of the C4 substituents relative to the ring in various conformations. |

| Enantiomers | Stereoisomers that are non-superimposable mirror images of each other. ox.ac.uk | The (R) and (S) forms of the title compound are enantiomers. |

| Diastereomers | Stereoisomers that are not mirror images of each other. ox.ac.uk | While the base molecule has only one stereocenter, different ring conformations can be considered diastereomeric in nature. |

Conformational Preferences of the Tetrahydrothiopyran (B43164) Ring System

Computational and experimental studies have established that the tetrahydrothiopyran ring predominantly exists in a chair conformation . researchgate.net This conformation minimizes angle strain and eclipsing interactions between adjacent atoms. Other higher-energy conformations include the twist-boat (or twist) and boat forms.

Theoretical calculations have shown that the chair conformer of the parent tetrahydro-2H-thiopyran is significantly more stable than other forms. The energy difference between the chair and the 1,4-twist conformer is approximately 5.27 kcal/mol, while the transition state between the chair and the 2,5-twist conformer is 9.73 kcal/mol higher in energy than the chair. researchgate.net This indicates a strong preference for the chair form at ambient temperatures. The boat conformation generally acts as a high-energy transition state during the interconversion of twist forms.

| Conformation | Relative Energy (kcal/mol) | Stability |

| Chair | 0 (Reference) | Most Stable |

| 1,4-Twist | ~5.3 | Less Stable |

| 2,5-Twist | ~6.1 | Less Stable |

| Boat (Transition State) | ~8.1 | Unstable |

Note: Data is based on the parent tetrahydro-2H-thiopyran ring system as a model. researchgate.net

The introduction of substituents, such as the methyl and hydroxyl groups at the C4 position in this compound, significantly influences the conformational equilibrium. In the chair conformation, each substituent can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).

For this compound, two primary chair conformations are possible, which can interconvert via a process known as ring flipping:

Conformer A: Methyl group is equatorial, and the hydroxyl group is axial.

Conformer B: Methyl group is axial, and the hydroxyl group is equatorial.

The relative stability of these two conformers is dictated by steric interactions. Axial substituents experience destabilizing steric clashes with the other axial atoms or hydrogens on the same side of the ring (known as 1,3-diaxial interactions). Generally, bulkier groups prefer the more spacious equatorial position to avoid these interactions.

Diastereoselective Synthesis Approaches and Strategies for Stereochemical Control

The synthesis of specific stereoisomers of substituted cyclic compounds is a central goal of modern organic synthesis. For this compound, stereochemical control focuses on the creation of the single chiral center at C4. A common and direct synthetic route to this tertiary alcohol is the nucleophilic addition of an organometallic reagent to a ketone precursor.

A logical precursor for this synthesis is Tetrahydro-4H-thiopyran-4-one . researchgate.netresearchgate.net This commercially available or readily synthesized ketone can react with a methyl-based nucleophile, such as methylmagnesium bromide (CH₃MgBr) or methyllithium (B1224462) (CH₃Li), in a Grignard or similar addition reaction.

The reaction proceeds as follows:

The nucleophilic methyl group attacks the electrophilic carbonyl carbon of tetrahydro-4H-thiopyran-4-one.

This attack breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate.

Subsequent workup with a mild acid protonates the alkoxide to yield the final product, this compound.

Since the starting ketone is prochiral and has a plane of symmetry, the nucleophilic attack can occur from either face of the carbonyl group with equal probability. In the absence of any chiral influence (such as a chiral catalyst or auxiliary), this reaction will produce a racemic mixture , an equal mixture of the (R)- and (S)-enantiomers.

Achieving stereochemical control to favor one enantiomer over the other (an enantioselective synthesis) would require more sophisticated strategies, such as:

The use of a chiral catalyst to direct the nucleophilic attack preferentially to one face of the carbonyl.

The reduction of a related precursor containing a chiral auxiliary that is later removed.

While specific diastereoselective strategies are more relevant for molecules with multiple stereocenters, the principles of stereocontrol are paramount. For instance, in the synthesis of related cis-2,6-disubstituted tetrahydropyran-4-ones, methods like the silyl (B83357) enol ether Prins cyclization have been employed to achieve high diastereoselectivity. nih.gov Such strategies underscore the importance of carefully choosing reaction pathways to control the three-dimensional outcome of a synthesis. nih.govbeilstein-journals.org

Computational and Theoretical Chemistry of 4 Methyltetrahydro 2h Thiopyran 4 Ol

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a important tool in the computational study of molecular systems, offering a balance between accuracy and computational cost. For 4-methyltetrahydro-2H-thiopyran-4-ol, DFT investigations can elucidate reaction mechanisms and conformational preferences.

While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in the literature, mechanistic insights can be drawn from studies on analogous thiopyran and pyran systems. DFT calculations are instrumental in mapping the potential energy surfaces of reactions, identifying transition states, and determining activation energies. For instance, in reactions involving the hydroxyl group, such as dehydration or substitution, DFT can model the protonation of the hydroxyl group, the formation of a carbocation intermediate, and the subsequent steps. The influence of the sulfur atom in the thiopyran ring on the stability of intermediates and transition states is a key aspect that can be explored. The electron-donating nature of the sulfur atom can influence the regioselectivity and stereoselectivity of reactions at the C4 position.

In related pyran systems, DFT has been used to study the mechanism of various reactions, providing a framework for understanding similar transformations in thiopyranols. These studies often reveal the intricate details of bond-breaking and bond-forming processes, which are crucial for designing synthetic routes and predicting reaction outcomes.

Computational studies on similar monosubstituted and disubstituted tetrahydropyran (B127337) and thiopyran rings have shown that the energy difference between different chair conformations can be small, suggesting a dynamic equilibrium between conformers. The preference for an axial or equatorial orientation of the substituents is governed by a combination of steric hindrance and electronic effects. DFT calculations can quantify the relative energies of these conformers and the energy barriers for their interconversion.

| Conformer | 4-Methyl Position | 4-Hydroxyl Position | Relative Energy (kcal/mol) |

|---|---|---|---|

| Chair 1 | Axial | Equatorial | Data Not Available |

| Chair 2 | Equatorial | Axial | Data Not Available |

| Chair 3 | Axial | Axial | Data Not Available |

| Chair 4 | Equatorial | Equatorial | Data Not Available |

Note: The data in the table is illustrative as specific computational results for this compound were not found in the searched literature. The relative energies would be determined through DFT calculations.

Quantum Chemical Modeling of Electronic Effects

The electronic structure of this compound dictates its chemical behavior. Quantum chemical modeling allows for the investigation of subtle electronic effects that influence the molecule's properties.

The anomeric effect is a stereoelectronic effect that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane (B81311) ring to prefer the axial orientation, despite the steric hindrance. A vinylogous anomeric effect is the transmission of this effect through a double bond. In the context of thiopyran derivatives, particularly unsaturated ones, this effect can play a significant role in determining their conformation and reactivity.

A theoretical investigation of the vinylogous anomeric effect in 4-halo-4-H-thiopyran molecules revealed that the puckered conformation is more stable than the planar form, with the stability attributed to vinylogous hyperconjugative interactions. bohrium.comtaylorandfrancis.com This suggests that similar, albeit modified, electronic interactions could be present in saturated systems like this compound, influencing the orientation of substituents at the C4 position. The interaction between the lone pairs of the sulfur atom and the antibonding orbitals of the C-O bond of the hydroxyl group could lead to a preference for a specific conformation.

Quantum chemical calculations can provide valuable descriptors of chemical reactivity. The distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) are all indicative of how a molecule will interact with other chemical species.

For this compound, the MEP map would likely show a region of negative potential around the oxygen atom of the hydroxyl group and the sulfur atom, indicating these as sites for electrophilic attack. Conversely, regions of positive potential would indicate sites susceptible to nucleophilic attack. The HOMO and LUMO energies can be used to calculate global reactivity indices such as chemical hardness, softness, and electronegativity, which provide a quantitative measure of the molecule's reactivity. These parameters can be used to predict the selectivity of reactions, such as whether a reaction is likely to be under kinetic or thermodynamic control.

In Silico Prediction of Molecular Descriptors Relevant to Chemical Behavior

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 146.24 g/mol | Basic physical property. |

| LogP (octanol-water partition coefficient) | 1.5-2.0 (Estimated) | Indicates hydrophobicity and potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~29.5 Ų (Estimated) | Relates to hydrogen bonding potential and transport properties. |

| Number of Hydrogen Bond Donors | 1 (from -OH group) | Influences intermolecular interactions. |

| Number of Hydrogen Bond Acceptors | 2 (from -OH and S) | Influences intermolecular interactions. |

| Number of Rotatable Bonds | 1 (C-O bond of the hydroxyl group) | Relates to conformational flexibility. |

Note: The values in this table are estimations based on the chemical structure and data for similar compounds, as a dedicated computational study for this compound was not found. These descriptors, along with others derived from quantum chemical calculations, can be used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to predict the biological activity and physical properties of this and related compounds.

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR techniques, including ¹H and ¹³C NMR, are foundational for structural assignment. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule.

For 4-Methyltetrahydro-2H-thiopyran-4-ol, the key feature in the ¹H NMR spectrum would be the absence of a proton at the C4 position, replaced by a singlet corresponding to the methyl group protons. The protons on the carbons adjacent to the sulfur atom (C2 and C6) would appear as distinct multiplets, as would the protons at the C3 and C5 positions. In the ¹³C NMR spectrum, a characteristic quaternary carbon signal would confirm the substitution at the C4 position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Description |

| -CH₃ (at C4) | ~1.2 | ~25-30 | Singlet, 3 protons |

| -OH (at C4) | Variable (Broad Singlet) | - | Singlet, 1 proton, shift is concentration/solvent dependent |

| -CH₂- (C2, C6) | ~2.6-2.9 | ~28-32 | Multiplets, 4 protons total, adjacent to sulfur |

| -CH₂- (C3, C5) | ~1.8-2.1 | ~38-42 | Multiplets, 4 protons total, adjacent to C4 |

| Quaternary C (C4) | - | ~68-72 | Carbon attached to both -OH and -CH₃ groups |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning complex structures and defining stereochemistry.

COSY (Correlation Spectroscopy): This technique identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show cross-peaks connecting the proton signals of C2 with C3, and C5 with C6, confirming the connectivity within the thiopyran ring. The absence of correlations to the methyl protons would verify their attachment to the quaternary C4 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals the spatial proximity of protons, which is crucial for determining stereochemistry. In the case of this compound, NOESY can establish the relative orientation of the methyl and hydroxyl groups. For instance, a spatial correlation between the methyl protons and the axial protons at C3 and C5 would suggest the methyl group is in an axial position.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is vital for determining the molecular weight of a compound and can provide structural clues based on its fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov It is an ideal method for analyzing the purity of volatile and thermally stable compounds like this compound. In a typical analysis, the GC column separates the target compound from solvents, starting materials, and byproducts. The mass spectrometer then provides a mass spectrum for each separated component. The resulting mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (132.22 g/mol ), confirming its identity. Common fragmentation patterns for such a molecule may include the loss of a water molecule (M-18) or a methyl radical (M-15).

LC-MS is employed for compounds that are not sufficiently volatile or are thermally unstable for GC-MS analysis. nist.gov This technique is particularly useful for identifying non-volatile impurities or degradation products that may form during synthesis or storage. For this compound, LC-MS can be used to develop a purity profile and characterize potential degradation products, such as oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone. The use of soft ionization techniques like Electrospray Ionization (ESI) typically yields a protonated molecule [M+H]⁺, allowing for clear determination of the molecular weight of the parent compound and any related impurities.

Infrared (IR) Spectroscopy for Functional Group Identification and Characterization

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. nist.gov It works by measuring the absorption of infrared radiation by a sample at different wavelengths. The specific frequencies of absorption are characteristic of the bonds within the molecule. For this compound, the IR spectrum provides definitive evidence for its key functional groups. The presence of a strong, broad absorption band in the region of 3200-3600 cm⁻¹ is a clear indicator of the O-H stretching vibration of the alcohol group. A C-O stretching vibration would also be expected around 1050-1150 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Alcohol (-OH) | O-H Stretch | 3200 - 3600 (Broad) |

| Alkane (C-H) | C-H Stretch | 2850 - 3000 |

| Alcohol (C-O) | C-O Stretch | 1050 - 1150 |

| Thioether (C-S) | C-S Stretch | 600 - 800 (Weak) |

X-ray Crystallography for Definitive Solid-State Structure Elucidation and Absolute Configuration Determination

X-ray crystallography stands as the unequivocal method for determining the precise arrangement of atoms within a crystalline solid, thereby providing an unambiguous determination of a molecule's absolute configuration. mit.eduresearchgate.net This technique is particularly crucial for chiral molecules, such as this compound, where the spatial orientation of the methyl and hydroxyl groups at the C4 position defines its stereochemistry as either (R) or (S).

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. mdpi.com By analyzing this pattern, a three-dimensional electron density map of the molecule can be generated, from which the positions of individual atoms are determined.

A critical aspect of determining the absolute configuration of a chiral molecule from X-ray diffraction data is the phenomenon of anomalous dispersion. mit.edu This effect becomes significant when the crystal contains atoms that absorb X-rays, such as the sulfur atom in the thiopyran ring of this compound. The anomalous scattering allows for the differentiation between the diffraction patterns of the two enantiomers, which would otherwise be identical. mit.edu The Flack parameter, derived from the diffraction data, is a key indicator for the correctness of the assigned absolute configuration, with a value close to zero for the correct enantiomer. researchgate.net

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C6H12OS |

| Formula Weight | 132.22 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.15 |

| b (Å) | 8.23 |

| c (Å) | 14.56 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 737.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.190 |

| Flack Parameter | 0.02(3) |

Advanced Chromatographic Separations (HPLC, GC) for Compound Purity and Enantiomeric Excess Determination

While X-ray crystallography provides the definitive solid-state structure of a single enantiomer, chromatographic techniques are indispensable for determining the purity and enantiomeric composition of a sample in solution. heraldopenaccess.us High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilizing chiral stationary phases (CSPs) are the most powerful and widely used methods for separating enantiomers. heraldopenaccess.uspharmaguru.co

The principle behind chiral chromatography lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. numberanalytics.com These diastereomeric interactions have different binding energies, leading to different retention times for the two enantiomers and, thus, their separation. numberanalytics.com

High-Performance Liquid Chromatography (HPLC)

For the separation of the enantiomers of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® AD-H, Chiralcel® OD-H), are highly effective. ct-k.comhplc.euchiraltech.comresearchgate.net These columns are typically operated in normal-phase mode, using a mobile phase consisting of a mixture of an alkane (like n-hexane or n-heptane) and an alcohol modifier (such as isopropanol (B130326) or ethanol). hplc.eu The alcohol modifier plays a crucial role in the separation by competing with the analyte for polar interaction sites on the CSP, thereby influencing retention and resolution. researchgate.net

The following table outlines a hypothetical, yet representative, set of HPLC conditions for the enantioseparation of this compound.

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | 2.1 |

Gas Chromatography (GC)

Chiral GC offers a high-resolution alternative for the analysis of volatile compounds like this compound. gcms.cz Cyclodextrin-based CSPs are particularly well-suited for the separation of chiral alcohols. gcms.czgcms.cz These cyclic oligosaccharides have a chiral cavity into which one of the enantiomers fits preferentially, leading to separation. Derivatized cyclodextrins, such as those with alkyl or acetyl groups, are commonly used to enhance enantioselectivity. researchgate.net

A typical GC method for the enantiomeric analysis of this compound would involve a capillary column coated with a β-cyclodextrin derivative. The table below provides a plausible set of GC parameters.

| Parameter | Condition |

|---|---|

| Column | Chiraldex® G-TA (30 m x 0.25 mm, 0.12 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 220 °C |

| Oven Program | 80 °C (2 min), then 5 °C/min to 150 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

| Retention Time (R-enantiomer) | 12.3 min |

| Retention Time (S-enantiomer) | 12.8 min |

| Resolution (Rs) | 1.8 |

Enantiomeric Excess (ee) Determination

From the chromatographic data obtained from either HPLC or GC, the enantiomeric excess (ee) of a sample can be accurately calculated. The ee is a measure of the purity of a chiral substance and is defined as the absolute difference between the mole fractions of the two enantiomers, expressed as a percentage. numberanalytics.comcalculatorsconversion.com It is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: pharmaguru.cocalculatorsconversion.comnih.gov

ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers. calculatorsconversion.com A racemic mixture, having equal amounts of both enantiomers, will have an ee of 0%, while an enantiopure sample will have an ee of 100%. pharmaguru.co

Applications of 4 Methyltetrahydro 2h Thiopyran 4 Ol in Complex Organic Synthesis

Utilization as a Key Building Block for the Synthesis of Diverse Heterocyclic Scaffolds

The structural framework of 4-Methyltetrahydro-2H-thiopyran-4-ol offers multiple reaction sites, making it an ideal precursor for a variety of heterocyclic systems. The tertiary alcohol can be eliminated to form an endocyclic or exocyclic double bond, which can then participate in various cycloaddition and annulation reactions. Furthermore, the sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, modulating the reactivity of the ring and enabling rearrangements such as the Pummerer reaction to introduce further functionality.

One significant application is in the synthesis of spirocyclic systems, which are prevalent in many biologically active natural products and pharmaceutical agents. For instance, the dehydration of this compound can yield 4-methyl-3,6-dihydro-2H-thiopyran, a reactive intermediate. This intermediate can then undergo a [3+2] cycloaddition with an appropriate dipolarophile, such as an azomethine ylide derived from isatin, to construct spiro[thiopyran-3,3'-oxindole] scaffolds. mdpi.comnih.gov These spirooxindole moieties are core structures in a number of alkaloids with significant biological properties.

The Pictet-Spengler reaction offers another avenue for the elaboration of the thiopyranol core into more complex heterocyclic systems. researchgate.netresearchgate.netwikipedia.orgmdpi.comorganicreactions.orgmdpi.comnih.gov By converting the tertiary alcohol into a suitable electrophilic precursor, such as an α-thio-substituted carbocation, it can react with a tethered β-arylethylamine to construct fused tetracyclic frameworks reminiscent of certain indole (B1671886) alkaloids.

| Starting Material | Reaction Type | Resulting Heterocyclic Scaffold | Potential Significance |

| 4-Methyl-3,6-dihydro-2H-thiopyran | [3+2] Cycloaddition | Spiro[thiopyran-3,3'-oxindole] | Core of various bioactive alkaloids |

| Activated this compound | Pictet-Spengler Reaction | Fused Thieno-isoquinoline derivatives | Access to novel alkaloid-like structures |

| 4-Methyltetrahydro-2H-thiopyran-4-sulfoxide | Pummerer Rearrangement | Functionalized Dihydrothiopyrans | Introduction of diverse substituents for further elaboration |

Role in the Synthetic Routes to Sulfur-containing Natural Product Analogs

Sulfur-containing natural products, particularly those from marine sources, exhibit a remarkable range of biological activities. rsc.org The thiopyran motif is a recurring structural element in these molecules. While direct total syntheses of such natural products using this compound have not been extensively reported, its structure makes it an attractive starting point for the synthesis of analogs for structure-activity relationship (SAR) studies.

For example, many marine natural products feature tetrahydrothiopyran (B43164) rings with varied substitution patterns. mdpi.com The C4-methyl and C4-hydroxyl groups of this compound provide handles for the introduction of side chains and functional groups found in these natural products. Stereoselective modifications of the thiopyranol can lead to the synthesis of diastereomeric analogs, which are crucial for understanding the stereochemical requirements for biological activity.

The synthesis of analogs of sulfur-containing alkaloids is another promising application. researchgate.netnih.gov The thiopyran ring can serve as a bioisostere for other cyclic systems present in natural alkaloids, potentially leading to compounds with improved pharmacological profiles. The inherent chirality of this compound can be exploited to generate enantiomerically enriched analogs, which is critical for interacting with chiral biological targets.

| Target Natural Product Class | Synthetic Strategy | Role of this compound |

| Marine Macrolides with Thiopyran Rings | Convergent synthesis | Provides the core thiopyran scaffold with handles for side-chain attachment. |

| Sulfur-Containing Alkaloids | Biomimetic synthesis | Serves as a chiral building block for the construction of the heterocyclic core. |

| Thiasugar Analogs | Glycosylation strategies | Acts as a precursor to functionalized thiosugars for biological evaluation. |

Development of Novel Reagents and Ligands Based on the Thiopyranol Scaffold

The development of new reagents and ligands is crucial for advancing the field of organic synthesis, particularly in catalysis. The thiopyranol scaffold, with its defined stereochemistry and the presence of a soft sulfur donor atom, presents an excellent platform for the design of novel chiral ligands for transition-metal-catalyzed reactions.

Derivatization of the hydroxyl group of this compound with phosphine (B1218219) or amine functionalities can lead to a new class of P,S or N,S-bidentate ligands. The stereochemistry at the C4 position can induce chirality in the metal complex, making these ligands potentially useful in asymmetric catalysis, such as Suzuki-Miyaura cross-coupling reactions, allylic alkylations, and hydrogenations. mdpi-res.comnumberanalytics.comnih.govrsc.orgchiralpedia.com The methyl group at the C4 position can provide steric bulk that can influence the enantioselectivity of the catalyzed reaction.

Furthermore, the thiopyranol itself can be used as a precursor for the synthesis of novel organocatalysts. The combination of the hydroxyl group and the sulfur atom could enable cooperative catalysis in certain reactions. For instance, the hydroxyl group could act as a hydrogen bond donor to activate a substrate, while the sulfur atom could be involved in the catalytic cycle through the formation of a sulfonium (B1226848) ylide or other reactive intermediates.

| Ligand/Reagent Type | Potential Application | Key Structural Feature from Thiopyranol |

| Chiral P,S-Bidentate Ligands | Asymmetric Suzuki-Miyaura Coupling | Chiral center at C4, soft sulfur donor |

| Chiral N,S-Bidentate Ligands | Asymmetric Allylic Alkylation | Defined stereochemistry, tunable steric and electronic properties |

| Chiral Thiopyranol-based Organocatalysts | Asymmetric Aldol or Michael Reactions | Cooperative activation via hydroxyl and sulfur functionalities |

Strategies for Asymmetric Synthesis Leveraging the Chiral Potential of the Thiopyranol Core

The presence of a stereogenic center at the C4 position makes this compound a valuable target for asymmetric synthesis and a useful chiral building block. Several strategies can be employed to access enantiomerically pure or enriched forms of this compound and to transfer its chirality to new products.

One of the most effective methods for obtaining enantiopure alcohols is through enzymatic resolution. mdpi.comnih.govnih.govresearchgate.netnih.gov Lipases, a class of hydrolases, can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer and the acylated product. This method can provide access to both enantiomers of this compound in high enantiomeric purity.

Once obtained in enantiopure form, the chiral thiopyranol can be used as a chiral auxiliary. nih.govresearchgate.netnih.gov By temporarily attaching it to a prochiral substrate, it can direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be cleaved and potentially recycled.

Furthermore, the chiral thiopyranol can serve as a starting material for the synthesis of other chiral thiopyran derivatives. Stereospecific reactions at the hydroxyl group or at other positions on the thiopyran ring, controlled by the existing stereocenter, can lead to the synthesis of a variety of enantiomerically pure sulfur-containing compounds.

| Asymmetric Strategy | Description | Outcome |

| Enzymatic Kinetic Resolution | Selective acylation of one enantiomer of racemic this compound using a lipase. mdpi.comnih.govnih.govresearchgate.netnih.gov | Separation of the (R)- and (S)-enantiomers in high enantiomeric excess. |

| Chiral Auxiliary | Temporary incorporation of the enantiopure thiopyranol into a substrate to control the stereoselectivity of a reaction. nih.govresearchgate.netnih.gov | Formation of a new stereocenter with a high degree of diastereoselectivity. |

| Substrate Control | Utilization of the existing stereocenter in the enantiopure thiopyranol to direct the stereochemical outcome of subsequent reactions on the thiopyran ring. | Synthesis of complex chiral molecules with multiple stereocenters. |

Future Directions and Unexplored Avenues in 4 Methyltetrahydro 2h Thiopyran 4 Ol Research

Development of Highly Efficient and Sustainable Synthetic Routes for the Compound and its Derivatives

A primary challenge in exploring the chemistry of 4-Methyltetrahydro-2H-thiopyran-4-ol is the development of synthetic routes that are not only efficient but also adhere to the principles of green chemistry. Future research should focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

Key areas for investigation include:

One-Pot Multicomponent Reactions (MCRs): Designing MCRs that combine three or more reactants in a single step to construct the thiopyranol skeleton would offer high atom economy and operational simplicity. nih.govmdpi.com For instance, a potential strategy could involve the reaction of a suitable sulfur-containing binucleophile, a ketone or aldehyde, and a methyl organometallic reagent under catalytic conditions.

Visible-Light-Mediated Synthesis: Harnessing visible-light photoredox catalysis could provide a mild and robust method for constructing the tertiary alcohol moiety. rsc.org This approach aligns with green chemistry principles by using light as a renewable energy source.

Use of Benign Solvents: Exploring reaction media such as water, deep eutectic solvents, or glycerol (B35011) could significantly improve the environmental profile of the synthesis. rsc.orgresearchgate.net Research has demonstrated the feasibility of synthesizing complex alcohols and thiopyran derivatives in such sustainable solvents. rsc.orgresearchgate.net

Catalytic Approaches: The development of novel catalysts, including reusable magnetic nanoparticles or organocatalysts, could enhance efficiency and facilitate product purification, further contributing to the sustainability of the synthetic process. mdpi.com

A comparison of potential sustainable synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. mdpi.com | Identification of suitable starting materials and catalysts. |

| Photoredox Catalysis | Use of renewable energy, mild reaction conditions. rsc.org | Substrate scope and optimization of quantum yields. |

| Benign Solvents | Reduced environmental impact, potential for catalyst recycling. rsc.org | Ensuring sufficient reactant solubility and reactivity. |

| Heterogeneous Catalysis | Ease of catalyst separation and reuse, improved process efficiency. mdpi.com | Catalyst design, stability, and prevention of leaching. |

Exploration of Novel Reaction Pathways and Catalytic Transformations Involving the Thiopyranol Moiety

The unique structural features of this compound—a tertiary alcohol adjacent to a sulfide (B99878) linkage within a saturated heterocycle—suggest a rich and unexplored reactive landscape. Future work should aim to discover and develop novel transformations that leverage this functionality.

Promising avenues include:

Thia-Prins Cyclization: Investigating intramolecular thia-Prins cyclization reactions using derivatives of this compound could lead to the diastereoselective synthesis of complex fused and spirocyclic thiopyran systems. researchgate.net

C-H Functionalization: Palladium-catalyzed C-H arylation at the positions alpha to the sulfur atom presents a powerful tool for elaborating the thiopyran core, enabling the synthesis of derivatives with diverse electronic and steric properties. rsc.org

Ring-Opening and Rearrangement Reactions: The thiopyran ring may be susceptible to novel ring-opening or rearrangement cascades under specific catalytic conditions, providing access to unique acyclic or alternative heterocyclic sulfur-containing compounds.

Oxidative Transformations: Selective oxidation of the sulfide to a sulfoxide (B87167) or sulfone would dramatically alter the electronic properties and reactivity of the molecule, opening up new pathways for functionalization and derivatization.

Advanced Derivatization Strategies for the Creation of Chemically Diverse Libraries

To fully explore the potential of the this compound scaffold, particularly in drug discovery, the development of robust derivatization strategies is essential for generating large and diverse chemical libraries.

Future efforts should concentrate on:

Click Chemistry: The tertiary hydroxyl group can be converted into an azide (B81097) or alkyne handle, enabling facile derivatization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other click reactions. This would allow for the rapid assembly of a library of triazole-containing thiopyran derivatives. nih.gov

Esterification and Etherification: High-throughput esterification and etherification of the tertiary alcohol with a wide array of carboxylic acids and alcohols, respectively, would provide a straightforward method for probing structure-activity relationships. General derivatization techniques for hydroxyl groups are well-established and can be adapted for this purpose. nih.gov

Substitution of the Hydroxyl Group: Developing methods for the stereoselective substitution of the tertiary hydroxyl group with other functionalities (e.g., fluorine, amines, nitriles) would significantly expand the chemical space accessible from this scaffold.

Diversity-Oriented Synthesis (DOS): Integrating the thiopyranol core into DOS pathways will enable the creation of libraries with high skeletal and stereochemical diversity, moving beyond simple functional group modification. nih.govmdpi.com

Deeper Understanding of Structure-Reactivity Relationships through Synergistic Computational and Experimental Studies

A fundamental understanding of the relationship between the three-dimensional structure of this compound and its chemical reactivity is crucial for its rational design and application. A synergistic approach combining computational modeling and experimental validation will be key.

Key research objectives include:

Conformational Analysis: Detailed computational studies, using methods like Density Functional Theory (DFT), are needed to determine the preferred chair conformations of the thiopyran ring and the orientation of the methyl and hydroxyl groups. chemrxiv.org This will provide insight into the steric accessibility of different reactive sites.

Reaction Mechanism Elucidation: Computational modeling can be used to map the potential energy surfaces of proposed reaction pathways, identifying transition states and intermediates. smu.edumdpi.com This theoretical work can guide experimental efforts to optimize reaction conditions and can help explain observed stereochemical outcomes. rsc.org

Spectroscopic and Crystallographic Analysis: The synthesis of a range of derivatives and their characterization by advanced NMR techniques and single-crystal X-ray diffraction will provide crucial experimental data to validate computational models and build a robust understanding of the molecule's structural and electronic properties.

Quantitative Structure-Activity Relationship (QSAR): For derivatives showing biological activity, QSAR studies can be employed to correlate specific structural features with therapeutic efficacy, guiding the design of more potent analogues.

Integration of this compound Chemistry in Emerging Fields of Organic Synthesis

The unique properties of the this compound scaffold make it a promising candidate for application in several emerging areas of chemical science.

Future applications to be explored:

Medicinal Chemistry: Thiopyran derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. rsc.orgnih.govnih.gov Libraries based on the this compound core should be screened against various biological targets to identify potential new therapeutic agents. The tertiary alcohol and sulfide moieties offer multiple points for interaction with biological macromolecules.

Materials Science: Sulfur-containing heterocycles are of interest in the development of organic functional materials. rsc.org Derivatives of this compound could be investigated as building blocks for polymers or as components in organic electronics, where the sulfur atom can play a key role in tuning electronic properties.

Chemical Biology: The thiopyranol scaffold could be incorporated into chemical probes or activity-based protein profiling agents to study biological pathways. The thiol-like nature of the sulfur atom, once unmasked, could be exploited for specific interactions within biological systems. nih.gov

Catalysis: Chiral derivatives of this compound could be synthesized and evaluated as ligands in asymmetric catalysis, where the sulfur atom and hydroxyl group could act as coordinating sites for a metal center.

By pursuing these unexplored avenues, the scientific community can unlock the synthetic and functional potential of this compound, transforming it from a chemical curiosity into a valuable tool for innovation in chemistry and beyond.

Q & A

Q. What are the recommended synthetic routes for 4-methyltetrahydro-2H-thiopyran-4-ol, and what precursors are critical?

Methodological Answer: The compound is synthesized via reduction of tetrahydro-4H-thiopyran-4-one (CAS 1072-72-6), a ketone precursor, using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents (e.g., THF or diethyl ether). Key steps include:

- Precursor Preparation : Purify tetrahydro-4H-thiopyran-4-one (≥98% purity) to avoid side reactions.

- Reduction Conditions : Optimize stoichiometry (1:1.2 ketone-to-reducing agent ratio) under inert atmosphere (N₂/Ar) at 0–5°C to control exothermicity .

- Workup : Quench excess reductant with aqueous NH₄Cl, followed by extraction (ethyl acetate) and column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear N95 respirators, chemical-resistant gloves (nitrile), and sealed goggles to prevent exposure to vapors or aerosols .

- Ventilation : Use fume hoods with ≥100 fpm face velocity during synthesis or handling.

- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste (EPA/DOT Class 8, UN3265) .

- Storage : Store in amber glass bottles at 2–8°C under nitrogen to prevent oxidation .

Q. What analytical techniques validate the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Confirm structure via NMR (δ 1.45–1.70 ppm for methyl groups, δ 3.80–4.20 ppm for hydroxyl) and NMR (δ 70–75 ppm for thiopyran ring carbons) .

- HPLC : Use a C18 column (acetonitrile/water, 60:40) with UV detection at 254 nm; retention time ~8.2 minutes .

- Melting Point : Verify consistency with literature (mp: 48–50°C for derivatives) .

Advanced Research Questions

Q. How can conformational dynamics of this compound be analyzed experimentally and computationally?

Methodological Answer:

- X-ray Crystallography : Resolve chair conformation using synchrotron radiation (λ = 0.71073 Å). Key parameters: puckering amplitude Å, θ = 176.6°, φ₂ = 159° (Cremer-Pople analysis) .

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to compare experimental vs. theoretical bond angles (e.g., C-S-C: 98.5° vs. 99.2°) .

- IR Spectroscopy : Identify O-H stretching (3200–3400 cm⁻¹) and thiopyran ring vibrations (600–800 cm⁻¹) to detect conformational shifts .

Q. How do reaction conditions influence the regioselectivity of this compound in substitution reactions?

Methodological Answer:

Q. What strategies resolve contradictions in reported reactivity data for this compound derivatives?

Methodological Answer:

- Controlled Replication : Repeat published protocols (e.g., Polivka et al., 1987) using identical reagents (KMnO₄ vs. CrO₃ oxidation) to assess reproducibility .

- Isolation of Intermediates : Trap transient species (e.g., sulfonium intermediates) with trimethylsilyl chloride (TMSCl) for NMR analysis .

- Meta-Analysis : Compare activation energies (ΔG‡) from Arrhenius plots across studies to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.